Research into 3-CMC is ongoing, and several potential applications are being explored:
4-Methyl-2-oxo-2H-chromene-3-carbonitrile, also known by its CAS number 24526-69-0, is a chemical compound belonging to the class of chromenes. It has a molecular formula of and a molecular weight of 185.18 g/mol. This compound appears as a white to light yellow solid and is characterized by its unique chromene structure, which consists of a benzopyran ring fused with a carbonitrile group at the 3-position. The compound exhibits high solubility in organic solvents and moderate solubility in water, with a melting point ranging from 194°C to 198°C .
Research indicates that 4-Methyl-2-oxo-2H-chromene-3-carbonitrile exhibits significant biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism . This inhibition suggests potential applications in pharmacology, especially in drug-drug interaction studies. Furthermore, derivatives of this compound have shown promise in anti-inflammatory and anticancer activities, making it a subject of interest in medicinal chemistry .
The synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 4-methylcoumarin with malononitrile under basic conditions. This method allows for the formation of the desired chromene structure through cyclization and subsequent functionalization. Other methods include modifications through various condensation reactions, which can yield different derivatives with tailored properties .
This compound finds applications across several fields:
Interaction studies involving 4-Methyl-2-oxo-2H-chromene-3-carbonitrile have focused on its role as an enzyme inhibitor. Specifically, its interaction with cytochrome P450 enzymes has been studied to understand its potential effects on drug metabolism and pharmacokinetics. Furthermore, studies have assessed its binding affinity to various biological targets, providing insights into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | 19088-73-4 | 0.89 |
(E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 6935-44-0 | 0.88 |
2-Oxo-2H-chromene-3-carboxylic acid | 531-81-7 | 0.79 |
2-Oxo-2H-chromene-6-carboxylic acid | 7734-80-7 | 0.79 |
α-Cyano-4-hydroxycinnamic acid | 28166-41-8 | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile lies in its specific combination of the chromene framework with a carbonitrile group, which contributes to its distinct chemical reactivity and biological properties.
Irritant